![molecular formula C8H16N2O2 B12892805 2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol CAS No. 50786-90-8](/img/structure/B12892805.png)
2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is a compound that features an oxazoline ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of the oxazoline ring . Another method involves the condensation of amino alcohols with imidate hydrochlorides, carboxylic acids, ortho esters, imino ether hydrochlorides, or nitriles .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For example, manganese dioxide can be used as a heterogeneous reagent in flow processes to achieve the oxidative aromatization of oxazolines .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU can be used for the oxidation of the oxazoline ring.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, as a ligand in asymmetric catalysis, it coordinates with metal centers to facilitate enantioselective reactions . In biological systems, its derivatives may interact with enzymes or receptors, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
Uniqueness
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its oxazoline ring provides stability and reactivity, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
50786-90-8 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propylamino]ethanol |
InChI |
InChI=1S/C8H16N2O2/c1-7(6-9-2-4-11)8-10-3-5-12-8/h7,9,11H,2-6H2,1H3 |
Clave InChI |
WDZSNVWRQSEMMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCO)C1=NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


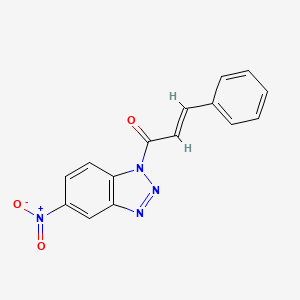
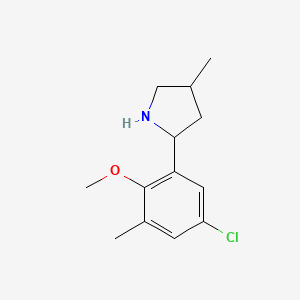
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)

![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)
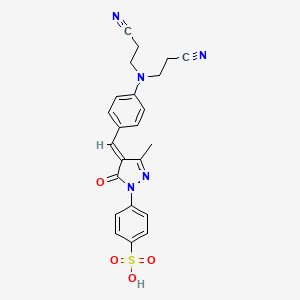
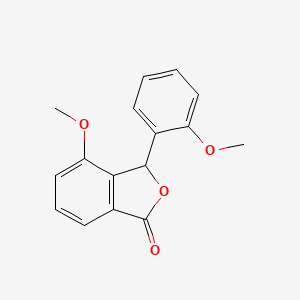
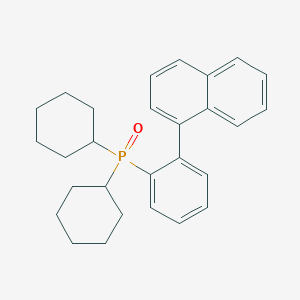
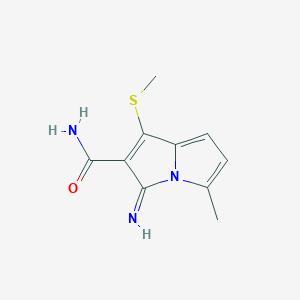
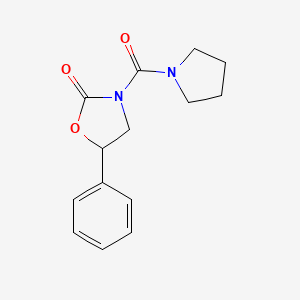
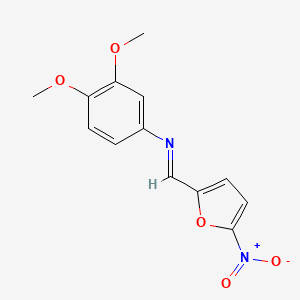
![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)

